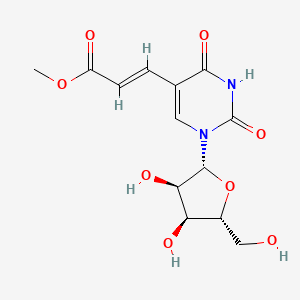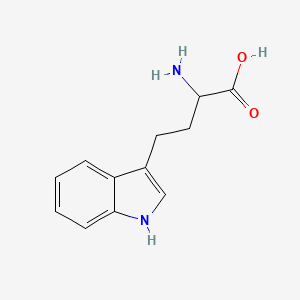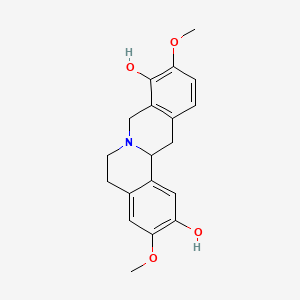
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one is an organic compound characterized by a cyclododecene ring attached to an ethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one typically involves the following steps:
Cyclododecene Formation: Cyclododecene can be synthesized through the oligomerization of butadiene, followed by hydrogenation.
Ethanone Group Introduction: The ethanone group can be introduced via a Friedel-Crafts acylation reaction, where cyclododecene reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale oligomerization and hydrogenation processes, followed by acylation under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclododecanone or cyclododecanoic acid.
Reduction: Formation of cyclododecanol or cyclododecane.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(E)-1-(1-Cyclododecen-1-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (E)-1-(1-Cyclododecen-1-yl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s cyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Vergleich Mit ähnlichen Verbindungen
Cyclododecanone: Similar in structure but lacks the ethanone group.
Cyclododecanol: The alcohol derivative of cyclododecene.
Cyclododecane: The fully saturated hydrocarbon counterpart.
Eigenschaften
CAS-Nummer |
65938-08-1 |
|---|---|
Molekularformel |
C14H24O |
Molekulargewicht |
208.34 g/mol |
IUPAC-Name |
1-(cyclododecen-1-yl)ethanone |
InChI |
InChI=1S/C14H24O/c1-13(15)14-11-9-7-5-3-2-4-6-8-10-12-14/h11H,2-10,12H2,1H3 |
InChI-Schlüssel |
MLCBOXBUBJRZHC-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CCCCCCCCCCC1 |
Isomerische SMILES |
CC(=O)/C/1=C/CCCCCCCCCC1 |
Kanonische SMILES |
CC(=O)C1=CCCCCCCCCCC1 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dichloro-bis[1-(trimethylsilyl)-2,4-cyclopentadien-1-yl]zirconium](/img/structure/B3433871.png)






![tert-butyldimethylsilyl 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B3433937.png)
